(4Z)-2-(2-chlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-Chlorophenyl)-4-[(2-iodophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of both chlorine and iodine atoms attached to phenyl rings, which are further connected to an oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-chlorophenyl)-4-[(2-iodophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl and iodophenyl groups: This step involves the use of halogenated benzene derivatives and suitable coupling reactions, such as Suzuki or Heck coupling, to attach the chlorophenyl and iodophenyl groups to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-Chlorophenyl)-4-[(2-iodophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
(4Z)-2-(2-Chlorophenyl)-4-[(2-iodophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-chlorophenyl)-4-[(2-iodophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but with a fluorine atom instead of iodine.
4-Aminoantipyrine: Contains an oxazole ring but with different substituents.
Allylamine: An unsaturated amine with a simpler structure.
Uniqueness
The presence of both chlorine and iodine atoms in (4Z)-2-(2-chlorophenyl)-4-[(2-iodophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one makes it unique compared to other similar compounds. This dual halogenation can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H9ClINO2 |
---|---|
Molecular Weight |
409.60 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClINO2/c17-12-7-3-2-6-11(12)15-19-14(16(20)21-15)9-10-5-1-4-8-13(10)18/h1-9H/b14-9- |
InChI Key |
IETYTHRUMZZJOX-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)I |
Origin of Product |
United States |
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